molecular formula C8H15NO2 B13487663 Methyl 2-amino-5-methylhex-5-enoate CAS No. 280783-72-4

Methyl 2-amino-5-methylhex-5-enoate

Cat. No.: B13487663
CAS No.: 280783-72-4
M. Wt: 157.21 g/mol
InChI Key: LWSHPSRDZMYGOY-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methylhex-5-enoate is an organic compound with the molecular formula C8H15NO2. It is characterized by the presence of an amino group, a methyl group, and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-methylhex-5-enoate can be achieved through several methods. One common approach involves the reaction of 2-amino-5-methylhex-5-enoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This esterification reaction results in the formation of the desired ester compound.

Another method involves the reductive amination of 5-methylhex-5-en-2-one with methylamine. This reaction typically requires a reducing agent, such as sodium cyanoborohydride, to facilitate the formation of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methylhex-5-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

Methyl 2-amino-5-methylhex-5-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-methylhex-5-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Methyl 2-amino-5-methylhex-5-enoate can be compared with similar compounds such as:

    Methyl 2-amino-5-methylhexanoate: Lacks the double bond present in this compound, leading to different reactivity and applications.

    Methyl 2-amino-5-methylhex-4-enoate: The position of the double bond is different, which can influence the compound’s chemical properties and reactivity.

The unique structure of this compound, particularly the presence of the double bond, distinguishes it from these similar compounds and contributes to its specific reactivity and applications.

Properties

IUPAC Name

methyl 2-amino-5-methylhex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-6(2)4-5-7(9)8(10)11-3/h7H,1,4-5,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSHPSRDZMYGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239985
Record name 5-Hexenoic acid, 2-amino-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280783-72-4
Record name 5-Hexenoic acid, 2-amino-5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280783-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hexenoic acid, 2-amino-5-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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